molecular formula C22H20N4O3S B13975078 1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid CAS No. 1208315-25-6

1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid

Cat. No.: B13975078
CAS No.: 1208315-25-6
M. Wt: 420.5 g/mol
InChI Key: DHTITIACUXSKKV-UHFFFAOYSA-N
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Description

1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid typically involves multi-step organic reactions. The process begins with the preparation of the core pyrrole structure, followed by the introduction of the aminocarbonyl and imidazolyl groups. Common reagents used in these reactions include:

    Imidazole: for the formation of the imidazolyl group.

    Thiophene derivatives: for the thienyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

    Oxidizing agents: such as potassium permanganate or chromium trioxide.

    Reducing agents: like lithium aluminum hydride or sodium borohydride.

    Substitution reagents: including halogens and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Scientific Research Applications

1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid has several applications in scientific research:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its aromatic and heterocyclic components may contribute to the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions due to its potential binding affinity to certain biomolecules.

Mechanism of Action

The mechanism by which 1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrrole-2-propanoic acid
  • 2-(1H-imidazol-1-yl)-1,4-benzenedicarboxylic acid

Uniqueness

1-[4-(Aminocarbonyl)-2-methylphenyl]-5-[5-(1H-imidazol-1-yl)-2-thienyl]-1H-pyrrole-2-propanoic acid stands out due to its combination of aromatic and heterocyclic structures, which confer unique chemical and physical properties. This makes it particularly valuable in applications requiring specific reactivity or binding characteristics.

Properties

CAS No.

1208315-25-6

Molecular Formula

C22H20N4O3S

Molecular Weight

420.5 g/mol

IUPAC Name

3-[1-(4-carbamoyl-2-methylphenyl)-5-(5-imidazol-1-ylthiophen-2-yl)pyrrol-2-yl]propanoic acid

InChI

InChI=1S/C22H20N4O3S/c1-14-12-15(22(23)29)2-5-17(14)26-16(4-9-21(27)28)3-6-18(26)19-7-8-20(30-19)25-11-10-24-13-25/h2-3,5-8,10-13H,4,9H2,1H3,(H2,23,29)(H,27,28)

InChI Key

DHTITIACUXSKKV-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)N)N2C(=CC=C2C3=CC=C(S3)N4C=CN=C4)CCC(=O)O

Origin of Product

United States

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